molecular formula C11H12N4O B1520418 2-(5-amino-4-phenyl-1H-imidazol-1-yl)acetamide CAS No. 1235438-82-0

2-(5-amino-4-phenyl-1H-imidazol-1-yl)acetamide

Cat. No. B1520418
M. Wt: 216.24 g/mol
InChI Key: UFCPYIQGNWLIOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(5-amino-4-phenyl-1H-imidazol-1-yl)acetamide” is a chemical compound with the molecular formula C11H12N4O . It has a molecular weight of 216.24 g/mol . This compound is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12N4O/c12-9(16)6-15-7-14-10(11(15)13)8-4-2-1-3-5-8/h1-5,7H,6,13H2,(H2,12,16) . This indicates that the compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

Antifungal Agents

A study by Altındağ et al. (2017) focused on the synthesis of 2-(substituteddithiocarbamoyl)-N-[4-((1H-imidazol-1-yl)methyl)phenyl]acetamide derivatives as potential antifungal agents. These compounds were tested against different fungal strains, revealing significant activity against Candida albicans and Candida krusei. Molecular docking and ADME prediction studies supported their potential as anti-Candida agents, identifying the most active derivatives for further optimization (Altındağ et al., 2017).

Anticancer Activity

Research by Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with different heterocyclic ring systems, demonstrating potential antitumor activity against various human tumor cell lines. Compounds were evaluated at the National Cancer Institute, USA, showing considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial and Antioxidant Properties

A study by Chkirate et al. (2019) explored the synthesis of pyrazole-acetamide derivatives, leading to novel Co(II) and Cu(II) coordination complexes. These complexes exhibited significant antioxidant activity, indicating potential for diverse biomedical applications (Chkirate et al., 2019).

Corrosion Inhibition

Srivastava et al. (2017) synthesized amino acids based imidazolium zwitterions, demonstrating high corrosion inhibition efficiency for mild steel in acidic conditions. This study highlights the potential of such compounds as green and efficient corrosion inhibitors for industrial applications (Srivastava et al., 2017).

Biotransformation Studies

Mikolasch et al. (2003) investigated the biotransformation of N-(2-hexylamino-4-phenylimidazol-1-yl)-acetamide to imidazol-2-yl amino acids using alkane-oxidizing bacteria. This study showcases the potential of microbial cells to produce pharmaceutical-grade imidazol-2-yl amino acids, diversifying the applications of these compounds (Mikolasch, Hammer, & Schauer, 2003).

Safety And Hazards

The safety data sheet for this compound indicates that it may be harmful if swallowed . Therefore, it should be handled with care, and appropriate safety measures should be taken when handling and storing this compound .

properties

IUPAC Name

2-(5-amino-4-phenylimidazol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c12-9(16)6-15-7-14-10(11(15)13)8-4-2-1-3-5-8/h1-5,7H,6,13H2,(H2,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCPYIQGNWLIOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C=N2)CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501269927
Record name 5-Amino-4-phenyl-1H-imidazole-1-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501269927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-amino-4-phenyl-1H-imidazol-1-yl)acetamide

CAS RN

1235438-82-0
Record name 5-Amino-4-phenyl-1H-imidazole-1-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235438-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-4-phenyl-1H-imidazole-1-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501269927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-amino-4-phenyl-1H-imidazol-1-yl)acetamide
Reactant of Route 2
2-(5-amino-4-phenyl-1H-imidazol-1-yl)acetamide
Reactant of Route 3
2-(5-amino-4-phenyl-1H-imidazol-1-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(5-amino-4-phenyl-1H-imidazol-1-yl)acetamide
Reactant of Route 5
2-(5-amino-4-phenyl-1H-imidazol-1-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(5-amino-4-phenyl-1H-imidazol-1-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.